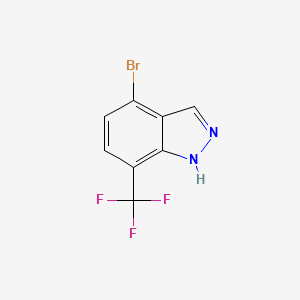

4-Brom-7-(Trifluormethyl)-1H-Indazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-7-(trifluoromethyl)-1H-indazole is a chemical compound that belongs to the indazole family. Indazoles are bicyclic compounds containing a five-membered pyrazole ring fused to a benzene ring. The presence of bromine and trifluoromethyl groups in the structure of 4-bromo-7-(trifluoromethyl)-1H-indazole makes it an interesting compound for various chemical reactions and applications.

Wissenschaftliche Forschungsanwendungen

4-Bromo-7-(trifluoromethyl)-1H-indazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated as a potential lead compound for drug development targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers and advanced coatings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-(trifluoromethyl)-1H-indazole can be achieved through several methods. One common approach involves the bromination of 7-(trifluoromethyl)-1H-indazole using bromine or a brominating agent such as N-bromosuccinimide. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.

Another method involves the Suzuki-Miyaura cross-coupling reaction, where 7-(trifluoromethyl)-1H-indazole is coupled with a brominated aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in an aqueous ethanol solvent .

Industrial Production Methods

Industrial production of 4-bromo-7-(trifluoromethyl)-1H-indazole may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of green solvents and catalysts can also be employed to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-7-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The indazole ring can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, or lithium diisopropylamide in solvents such as tetrahydrofuran or dimethylformamide.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like ethanol or toluene.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

Substitution Reactions: Products include 4-amino-7-(trifluoromethyl)-1H-indazole, 4-thio-7-(trifluoromethyl)-1H-indazole, and 4-alkoxy-7-(trifluoromethyl)-1H-indazole.

Cross-Coupling Reactions: Products include various arylated or heteroarylated derivatives of 7-(trifluoromethyl)-1H-indazole.

Wirkmechanismus

The mechanism of action of 4-bromo-7-(trifluoromethyl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-7-trifluoromethylquinoline: Similar in structure but with a quinoline ring instead of an indazole ring.

4-Bromo-7-methoxy-2-(trifluoromethyl)benzofuran: Contains a benzofuran ring with similar substituents.

Uniqueness

4-Bromo-7-(trifluoromethyl)-1H-indazole is unique due to its indazole core, which imparts distinct electronic and steric properties compared to other similar compounds

Biologische Aktivität

4-Bromo-7-(trifluoromethyl)-1H-indazole is a synthetic organic compound belonging to the indazole family, characterized by its unique molecular structure that includes both bromine and trifluoromethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer, anti-inflammatory, and antimicrobial applications.

- Molecular Formula : CHBrFN

- Molecular Weight : Approximately 265.03 g/mol

- Structure : The compound features a fused bicyclic structure which enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis.

Anticancer Activity

Research indicates that 4-bromo-7-(trifluoromethyl)-1H-indazole exhibits significant anticancer properties. Various studies have demonstrated its efficacy in inhibiting tumor growth across different cancer cell lines.

- Mechanism of Action : The compound primarily acts by inhibiting the binding of BRD4 to acetylated histones, which modulates gene expression related to cancer progression. This inhibition leads to reduced transcription of pro-cancer genes and promotes apoptosis in cancer cells.

- Case Study : In laboratory settings, the compound was tested on several cancer cell lines, showing IC50 values ranging from 1.29 µM to 2.96 µM, indicating potent cytotoxic effects against these cells .

Anti-inflammatory Activity

4-Bromo-7-(trifluoromethyl)-1H-indazole has also been shown to possess anti-inflammatory properties.

- Effects on Cytokines : The compound significantly inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In comparative studies, it demonstrated stronger inhibitory effects than conventional anti-inflammatory drugs like dexamethasone .

- Dosage Effects : Lower doses of the compound were effective in reducing inflammation markers in animal models, showcasing its potential for therapeutic use in inflammatory diseases.

Antimicrobial Activity

The compound exhibits notable antimicrobial activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values between 40 to 50 µg/mL against pathogens such as E. faecalis and K. pneumoniae, demonstrating its potential as an antibacterial agent .

Comparative Analysis with Similar Compounds

The following table compares 4-bromo-7-(trifluoromethyl)-1H-indazole with structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 4-Bromo-7-(trifluoromethyl)-1H-indazole | CHBrFN | Contains both bromine and trifluoromethyl groups |

| 4-Bromo-3-methyl-1H-indazole | CHBrN | Methyl instead of trifluoromethyl |

| 5-Bromo-1H-indazole | CHBrN | Different position of bromine |

| 7-Fluoro-1H-indazole | CHFN | Fluorine instead of bromine |

Eigenschaften

IUPAC Name |

4-bromo-7-(trifluoromethyl)-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-2-1-5(8(10,11)12)7-4(6)3-13-14-7/h1-3H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQMEFBBQJLTHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10738746 |

Source

|

| Record name | 4-Bromo-7-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186334-79-1 |

Source

|

| Record name | 4-Bromo-7-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.